molecular formula C9H8FNO B1333661 2-(2-Fluoro-6-methoxyphenyl)acetonitrile CAS No. 500912-18-5

2-(2-Fluoro-6-methoxyphenyl)acetonitrile

Cat. No. B1333661
M. Wt: 165.16 g/mol
InChI Key: IHTMDGUTWAQZBU-UHFFFAOYSA-N
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Description

The compound 2-(2-Fluoro-6-methoxyphenyl)acetonitrile is a fluorinated acetonitrile derivative. While the specific compound is not directly discussed in the provided papers, similar compounds with fluorinated aromatic rings and acetonitrile functionalities are of significant interest in organic chemistry due to their potential in forming biologically active compounds and their utility in various organic transformations .

Synthesis Analysis

The synthesis of related fluorinated acetonitrile compounds often involves green chemistry protocols, as seen in the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, which was characterized by elemental, spectral, and X-ray crystallographic analyses . Another method includes the use of lipase-catalyzed transesterification to produce optically pure diols from hydroxy acetonitrile intermediates . These methods highlight the versatility and the environmentally conscious approaches that can be applied to the synthesis of such compounds.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of fluorinated acetonitriles. For instance, the absolute configuration of a pentafluorophenyl acetonitrile derivative was determined using this method . Similarly, the crystal structure of a 4-fluorophenyl derivative was solved by direct methods using single-crystal X-ray diffraction data . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated acetonitriles can undergo various chemical reactions. For example, acrylonitriles containing fluorine atoms can be used as dipolarophiles in the construction of bioactive heterocycles . The deprotonation and alkylation of the α-carbon in these molecules are particularly important reactions. Additionally, the electrolytic reduction of fluorinated vinyl phenyl sulphones in acetonitrile can result in the cleavage of carbon-sulfur and/or carbon-fluorine bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitriles are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the reactivity and stability of these compounds. For instance, theoretical calculations and molecular docking studies have been used to predict the reactivity and interaction of a fluorinated α-aminonitrile with the indoleamine 2,3-dioxygenase enzyme . Additionally, the microwave spectrum of fluoro-acetonitrile has been studied to determine the position of atoms within the molecule .

Scientific Research Applications

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This review mainly discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

A specific example of acetonitrile application is the reaction that uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere . Benzyl alcohols containing electron-donating groups respond well, with yields ranging from 50 to 63% .

Acetonitrile is a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .

Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis . I hope this information is helpful. If you have more specific questions or need information on a different compound, feel free to ask!

Acetonitrile is a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .

Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis . I hope this information is helpful. If you have more specific questions or need information on a different compound, feel free to ask!

properties

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTMDGUTWAQZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381387
Record name 2-(2-fluoro-6-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-6-methoxyphenyl)acetonitrile

CAS RN

500912-18-5
Record name 2-Fluoro-6-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500912-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluoro-6-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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